molecular formula C20H27NO3 B065061 (R)-N-Desethyloxybutynin CAS No. 181647-19-8

(R)-N-Desethyloxybutynin

Cat. No. B065061
CAS RN: 181647-19-8
M. Wt: 329.4 g/mol
InChI Key: SNIBJKHIKIIGPR-FQEVSTJZSA-N
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Description

(R)-N-Desethyloxybutynin is a chemical compound that belongs to the class of anticholinergic drugs. It is a potent muscarinic receptor antagonist that has been widely used in scientific research. The compound is synthesized by a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Scientific Research Applications

  • Receptor Profiling and Metabolism : The R enantiomer of N-desethyloxybutynin shows greater potency at muscarinic receptors than its S counterpart. This potency may contribute to the cholinergic side effects associated with its parent drug, oxybutynin (Reitz et al., 2007).

  • Antimuscarinic and Antispasmodic Actions : N-desethyloxybutynin, produced by the metabolism of oxybutynin, retains significant antimuscarinic and antispasmodic activity, suggesting its contribution to the therapeutic effects of oxybutynin (Smith et al., 1998).

  • Pharmacokinetics in Transdermal vs. Oral Administration : The pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin vary between transdermal and oral administration. This difference in metabolism suggests potential for comparable efficacy and reduced anticholinergic side effects with transdermal treatment (Zobrist et al., 2001).

  • Stereoselective Pharmacokinetics : Stereoselectivity in the pharmacokinetics of oxybutynin and N-desethyloxybutynin has been observed, indicating that the metabolism in the liver and the unbound fraction of each enantiomer in plasma are influential factors (Mizushima et al., 2007).

  • Binding Affinity to Plasma Proteins : N-desethyloxybutynin exhibits strong and enantioselective plasma protein binding, which is significantly influenced by human alpha1-acid glycoprotein (AGP) (Shibukaw et al., 2002).

  • Cytochrome P450 Dependent Metabolism : The metabolism of oxybutynin to N-desethyloxybutynin is primarily mediated by the CYP3A subfamily, rather than CYP2D6, indicating the significance of this pathway in its pharmacokinetics (Yaïch et al., 1998).

  • Impact on Saliva Output : Transdermal oxybutynin, which leads to lower N-desethyloxybutynin concentrations, correlates with greater saliva output, suggesting a connection between metabolite concentration and anticholinergic effects (Appell et al., 2003).

properties

IUPAC Name

4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIBJKHIKIIGPR-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432265
Record name 4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

181647-19-8
Record name (R)-N-Desethyloxybutynin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181647-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desethyloxybutynin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181647198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESETHYLOXYBUTYNIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L53907KHI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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